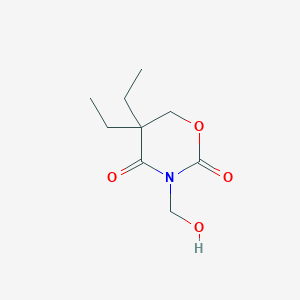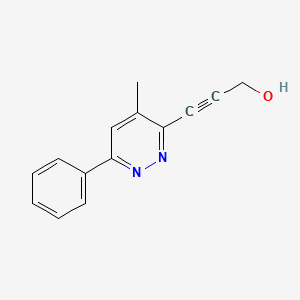
3-(4-Methyl-6-phenylpyridazin-3-yl)prop-2-yn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methyl-6-phenylpyridazin-3-yl)prop-2-yn-1-ol is a compound belonging to the class of pyridazine derivatives Pyridazine is a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-6-phenylpyridazin-3-yl)prop-2-yn-1-ol typically involves the reaction of 4-methyl-6-phenylpyridazine with propargyl alcohol under specific conditions. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis or the use of advanced catalysts to increase yield and reduce reaction time. The exact methods may vary depending on the specific requirements and available technology.
化学反応の分析
Types of Reactions
3-(4-Methyl-6-phenylpyridazin-3-yl)prop-2-yn-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alkenes or alkanes.
科学的研究の応用
3-(4-Methyl-6-phenylpyridazin-3-yl)prop-2-yn-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-(4-Methyl-6-phenylpyridazin-3-yl)prop-2-yn-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
4,5-Dihydro-6-phenylpyridazin-3(2H)-one: Another pyridazine derivative with similar structural features.
3-Phenyl-2-propyn-1-ol: A compound with a similar alkyne functional group.
Uniqueness
3-(4-Methyl-6-phenylpyridazin-3-yl)prop-2-yn-1-ol is unique due to its specific combination of a pyridazine ring with an alkyne and hydroxyl functional group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
特性
CAS番号 |
157199-85-4 |
|---|---|
分子式 |
C14H12N2O |
分子量 |
224.26 g/mol |
IUPAC名 |
3-(4-methyl-6-phenylpyridazin-3-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C14H12N2O/c1-11-10-14(12-6-3-2-4-7-12)16-15-13(11)8-5-9-17/h2-4,6-7,10,17H,9H2,1H3 |
InChIキー |
LIKZMPRARIZWFB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN=C1C#CCO)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


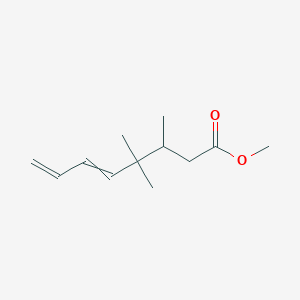
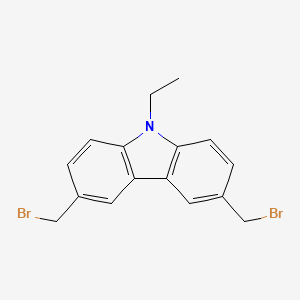
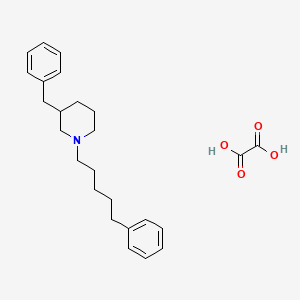
![1,4-Dioxaspiro[4.5]dec-6-en-8-one, 10-(phenylthio)-](/img/structure/B12562622.png)
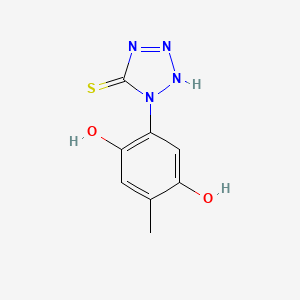


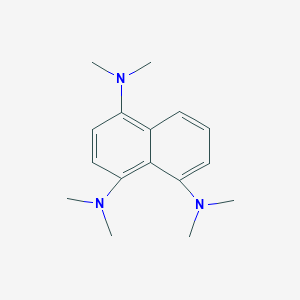
![N~1~,N~4~-Bis[(4-methoxyphenyl)methyl]butane-1,4-diamine](/img/structure/B12562641.png)
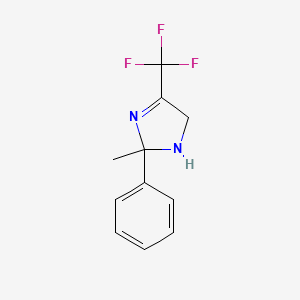

![4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol](/img/structure/B12562663.png)
![Benzene, [3-(phenylmethoxy)-1-propynyl]-](/img/structure/B12562673.png)
